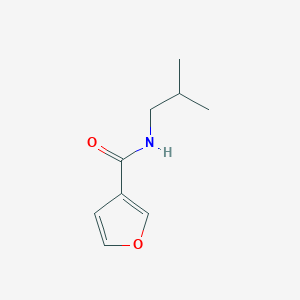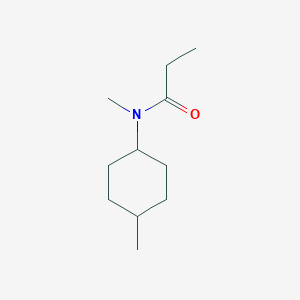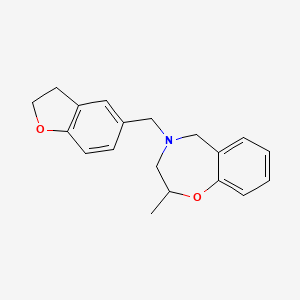![molecular formula C17H20N2O2 B7503795 Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone, also known as FMPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. FMPM belongs to the class of piperazine derivatives and has been studied extensively for its various biological activities.
Mecanismo De Acción
The exact mechanism of action of Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone is not fully understood. However, studies have shown that this compound acts on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. This compound has been shown to modulate the release of these neurotransmitters, leading to changes in neuronal activity and behavior. This compound has also been shown to interact with various receptors in the brain, including the 5-HT1A, D2, and α1-adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine and serotonin in the brain, leading to improved mood and reduced anxiety. This compound has also been shown to reduce inflammation and oxidative stress, leading to improved overall health. In addition, this compound has been shown to have antitumor properties, leading to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone for lab experiments is its high yield and purity. This makes it a reliable compound for use in various scientific studies. However, one of the limitations of this compound is its potential toxicity at high concentrations. Therefore, caution must be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.
Direcciones Futuras
For research on Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone include the development of potential treatments for neurodegenerative disorders and investigation of its potential as an antitumor agent.
Métodos De Síntesis
The synthesis of Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone involves the reaction of 4-[(2-methylphenyl)methyl]piperazine with furan-3-carboxaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound obtained through this method is high, and the purity of the compound is satisfactory for further use in scientific research.
Aplicaciones Científicas De Investigación
Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone has been extensively studied for its various biological activities, including its potential as an antipsychotic, antidepressant, and anxiolytic agent. This compound has also been investigated for its potential to treat neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for cancer treatment and pain management.
Propiedades
IUPAC Name |
furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-14-4-2-3-5-15(14)12-18-7-9-19(10-8-18)17(20)16-6-11-21-13-16/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRPRULDKFZFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
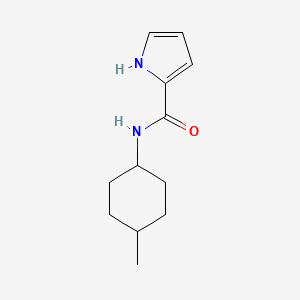

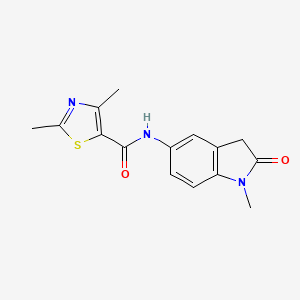
![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)
![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
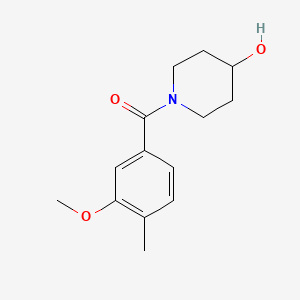
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
